trans-Dihydro Lisuride-d10
Description
trans-Dihydro Lisuride-d10 is a deuterated derivative of the ergoline compound Lisuride, a known dopamine receptor agonist used clinically for Parkinson’s disease and migraine prophylaxis . The "trans-dihydro" designation indicates stereospecific reduction of double bonds in the ergoline scaffold, likely altering receptor binding kinetics and metabolic stability. The incorporation of ten deuterium atoms (d10) at specific positions enhances its utility as a stable isotope-labeled internal standard in mass spectrometry-based pharmacokinetic studies, reducing metabolic degradation rates compared to non-deuterated analogs .
Properties
Molecular Formula |
C₂₀H₁₈D₁₀N₄O |
|---|---|
Molecular Weight |
350.52 |
Synonyms |
N,N-Diethyl-N’-[(8α)-6-methylergolin-8-yl]urea-d10; (+)-(5R,8S,10R)-Terguride-d10; (+)-Terguride-d10; (5R,8S,10R)-Terguride-d10; 6-Methyl-8α-(diethylcarbamoylamino)ergoline-d10; 9,10α-Dihydrolisuride-d10; N,N-Diethyl-N’-(D-6-methyl-10α-isoergolin-8-y |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Ergoline Derivatives
Lisuride and its analogs share a tetracyclic ergoline backbone. Key comparisons include:
Key Findings :
- The trans-dihydro configuration in this compound may improve selectivity for serotonin receptors (5-HT2B) compared to cis-dihydro Lisuride, analogous to stereochemical effects observed in polycyclic aromatic hydrocarbon (PAH) diol epoxides .
- Deuteration reduces first-pass metabolism, as seen in other deuterated drugs (e.g., Deutetrabenazine), extending its utility in tracer studies .
Isotopic Analogs
Deuterated neurochemicals in the same catalog as this compound (e.g., (S)-Modafinil-d10) share applications in quantifying drug concentrations in biological matrices. A comparison of isotopic labeling strategies:
Key Insight :
Deuteration in this compound follows industry trends for minimizing isotopic exchange, ensuring metabolic stability during LC-MS/MS analysis .
Research Implications
This compound bridges medicinal chemistry and analytical pharmacology:
- Therapeutic Development : Its deuteration informs design of longer-acting dopaminergic agents.
- Toxicology: Stereochemical effects on receptor binding parallel PAH diol epoxides, where trans-configurations mitigate genotoxicity .
Q & A
Q. How should conflicting in vitro and in vivo efficacy data for this compound be interpreted and resolved?
- Methodological Answer: Perform physiologically based pharmacokinetic (PBPK) modeling to reconcile disparities. Assess protein binding differences (e.g., plasma vs. culture media) and tissue penetration using ex vivo assays. Validate with orthogonal methods like positron emission tomography (PET) imaging in live models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
